molecular formula C7H15NOS B12870148 (2S)-1-(thiomorpholin-4-yl)propan-2-ol

(2S)-1-(thiomorpholin-4-yl)propan-2-ol

Cat. No.: B12870148
M. Wt: 161.27 g/mol
InChI Key: HUJGFZBJVXQNFF-ZETCQYMHSA-N
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Description

(2S)-1-(Thiomorpholin-4-yl)propan-2-ol is a chiral compound featuring a thiomorpholine ring and a hydroxyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(thiomorpholin-4-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as thiomorpholine and a suitable chiral precursor.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Thiomorpholin-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiomorpholine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiomorpholine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-1-(thiomorpholin-4-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(Morpholin-4-yl)propan-2-ol: Similar structure but with an oxygen atom instead of sulfur in the ring.

    (2S)-1-(Piperidin-4-yl)propan-2-ol: Contains a piperidine ring instead of thiomorpholine.

Uniqueness

(2S)-1-(Thiomorpholin-4-yl)propan-2-ol is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs.

Conclusion

This compound is a compound of significant interest due to its unique structural features and potential applications in various scientific fields

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

(2S)-1-thiomorpholin-4-ylpropan-2-ol

InChI

InChI=1S/C7H15NOS/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

HUJGFZBJVXQNFF-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CN1CCSCC1)O

Canonical SMILES

CC(CN1CCSCC1)O

Origin of Product

United States

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